molecular formula C13H15NS B15207925 1-Ethyl-4,8-dimethylquinoline-2(1H)-thione

1-Ethyl-4,8-dimethylquinoline-2(1H)-thione

Cat. No.: B15207925
M. Wt: 217.33 g/mol
InChI Key: BPBNEPICPCONBN-UHFFFAOYSA-N
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Description

1-Ethyl-4,8-dimethylquinoline-2(1H)-thione: is an organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4,8-dimethylquinoline-2(1H)-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,8-dimethylquinoline.

    Alkylation: The 4,8-dimethylquinoline is then alkylated using ethyl iodide in the presence of a strong base such as potassium carbonate to introduce the ethyl group at the 1-position.

    Thionation: The final step involves the conversion of the quinoline derivative to the thione form. This is typically achieved using Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,8-dimethylquinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-Ethyl-4,8-dimethylquinoline-2(1H)-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,8-dimethylquinoline-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, lacking the ethyl and thione groups.

    4,8-Dimethylquinoline: Similar structure but without the ethyl and thione groups.

    1-Ethylquinoline: Lacks the dimethyl and thione groups.

Uniqueness

1-Ethyl-4,8-dimethylquinoline-2(1H)-thione is unique due to the presence of both the ethyl and thione groups, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

1-ethyl-4,8-dimethylquinoline-2-thione

InChI

InChI=1S/C13H15NS/c1-4-14-12(15)8-10(3)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3

InChI Key

BPBNEPICPCONBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)C=C(C2=CC=CC(=C21)C)C

Origin of Product

United States

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